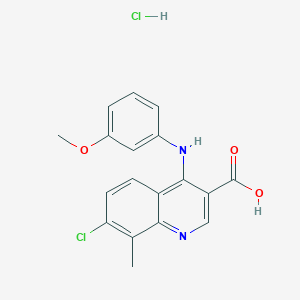
3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. Quinoline derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic or basic conditions . The reaction conditions can be optimized to improve yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce quinoline-8-carboxylates.
Scientific Research Applications
3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes or interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-8-carboxylic acid
- 4-Hydroxyquinoline
- Quinoline-4-carboxylic acid
Uniqueness
3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl and hydroxypropylamino groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-2-23-16(22)12-9-18-13-10(14(12)17-7-4-8-19)5-3-6-11(13)15(20)21/h3,5-6,9,19H,2,4,7-8H2,1H3,(H,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQDLHDJTGGDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCO)C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylic acid hydrochloride](/img/structure/B7750708.png)
![6-Chloro-4-[4-(4-methylpiperidin-1-yl)anilino]quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7750709.png)
![6-Chloro-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylic acid hydrochloride](/img/structure/B7750719.png)
![7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride](/img/structure/B7750721.png)


![7-Chloro-4-[4-(dimethylamino)anilino]-8-methylquinoline-3-carboxylic acid;hydrochloride](/img/structure/B7750751.png)

![3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid](/img/structure/B7750766.png)

![4-{[4-(Dimethylamino)phenyl]amino}-2-methylquinoline-6-carboxylic acid hydrochloride](/img/structure/B7750783.png)


